

# Application Note and Protocol: Step-by-Step Synthesis of $\text{CH}_3\text{NH}_3\text{SnI}_3$ Perovskite Using $\text{SnI}_2$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tin(II) iodide*

Cat. No.: *B089120*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Methylammonium tin iodide ( $\text{CH}_3\text{NH}_3\text{SnI}_3$  or  $\text{MASnI}_3$ ) is a lead-free perovskite material that has garnered significant interest as a less toxic alternative to its lead-based counterparts for applications in photovoltaics and other optoelectronic devices. Its favorable bandgap of approximately 1.3 eV allows for light absorption across a broad solar spectrum. This document provides a detailed protocol for the synthesis of  $\text{CH}_3\text{NH}_3\text{SnI}_3$  perovskite thin films using **tin(II) iodide** ( $\text{SnI}_2$ ) and methylammonium iodide ( $\text{CH}_3\text{NH}_3\text{I}$ ) as precursors, primarily focusing on the widely used one-step solution processing method. The inherent instability of  $\text{Sn}^{2+}$ , which can readily oxidize to  $\text{Sn}^{4+}$ , presents a significant challenge in the synthesis of high-quality  $\text{MASnI}_3$  films.<sup>[1][2]</sup> Therefore, all procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.<sup>[1]</sup>

## Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of  $\text{CH}_3\text{NH}_3\text{SnI}_3$  perovskite thin films.

## Materials and Reagents

Reagent/Material	Grade/Purity	Supplier (Example)	Notes
Tin(II) iodide (SnI <sub>2</sub> )	≥99.9%	Sigma-Aldrich, Alfa-Aesar	Store in an inert atmosphere.
Methylammonium iodide (CH <sub>3</sub> NH <sub>3</sub> I)	Synthesis grade	Dyesol or synthesized in-house	Must be dried under vacuum before use.
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich	Use freshly opened solvent.
Chloroform	Anhydrous, ≥99%	Sigma-Aldrich	Used as an anti-solvent.
Substrates	Quartz, FTO-coated glass	Varies	Cleaned thoroughly before use.

## Equipment

- Nitrogen-filled glovebox
- Spin coater
- Hotplate
- Syringe filters (PTFE, 0.2 µm pore size)
- Glass vials and syringes
- Ultrasonic bath
- Plasma cleaner or UV-Ozone cleaner

## Substrate Preparation

Proper substrate cleaning is crucial for uniform film deposition.

- Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes immediately before use to ensure a hydrophilic surface.

## Perovskite Precursor Solution Preparation

This protocol describes the preparation of a 40 wt% precursor solution in DMF.

- Inside a nitrogen-filled glovebox, weigh equimolar amounts of  $\text{SnI}_2$  and  $\text{CH}_3\text{NH}_3\text{I}$ . For example, to prepare 1 mL of solution, dissolve 0.186 g of  $\text{SnI}_2$  (5 mmol) and 0.079 g of  $\text{CH}_3\text{NH}_3\text{I}$  (5 mmol) in 1 mL of anhydrous DMF.<sup>[3]</sup>
- Stir the solution on a hotplate at a low temperature (e.g., 60-70 °C) for at least 2 hours or until the precursors are fully dissolved, resulting in a clear yellow solution.
- Before use, cool the solution to room temperature and filter it through a 0.2  $\mu\text{m}$  PTFE syringe filter.

## Thin-Film Deposition via Spin Coating

- Transfer the cleaned substrate to the spin coater inside the glovebox.
- Dispense an adequate amount of the filtered precursor solution onto the center of the substrate (e.g., 100  $\mu\text{L}$ ).
- Spin coat the solution. A typical two-step program is a spread-out step at a low speed (e.g., 500 rpm for 5 seconds) followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to form the film.<sup>[1][3]</sup> The dark brown perovskite film forms during this step.<sup>[1]</sup>
- (Optional Anti-solvent Quenching) During the high-speed spinning step, a few seconds before the end of the program, dispense a stream of an anti-solvent like chloroform onto the spinning substrate. This can aid in the formation of more uniform and crystalline films.
- Transfer the substrate to a hotplate for annealing.

## Annealing

- Immediately after spin coating, anneal the film on a preheated hotplate inside the glovebox.
- A typical annealing temperature is 100 °C for 10 minutes.<sup>[3]</sup> This step helps to remove any residual solvent and improve the crystallinity of the film.
- After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.

## Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of CH<sub>3</sub>NH<sub>3</sub>SnI<sub>3</sub> perovskite.

Table 1: Precursor Solution Preparation

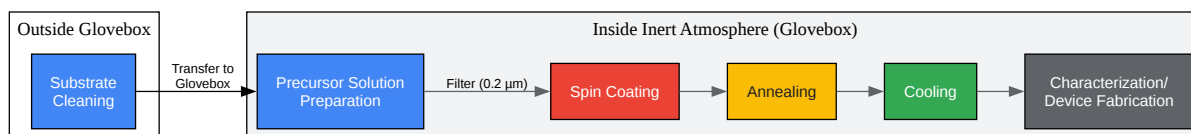
Parameter	Value	Reference
Precursors	SnI <sub>2</sub> , CH <sub>3</sub> NH <sub>3</sub> I	<sup>[1]</sup> <sup>[3]</sup>
Molar Ratio (SnI <sub>2</sub> :CH <sub>3</sub> NH <sub>3</sub> I)	1:1 (equimolar)	<sup>[1]</sup> <sup>[3]</sup>
Solvent	N,N-Dimethylformamide (DMF)	<sup>[1]</sup> <sup>[3]</sup>
Concentration	40 wt%	<sup>[1]</sup> <sup>[2]</sup>
Dissolution Temperature	60-70 °C	-
Stirring Time	≥ 2 hours	-

Table 2: Thin-Film Deposition and Annealing Parameters

Parameter	Value	Reference
Spin Coating Speed	2000-4000 rpm	[1][3]
Spin Coating Duration	45-60 s	[1][3]
Anti-solvent	Chloroform	[3]
Annealing Temperature	90-100 °C	[3]
Annealing Duration	10 minutes	[3]

## Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of CH<sub>3</sub>NH<sub>3</sub>SnI<sub>3</sub> perovskite thin films.



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Caption: Workflow for the one-step solution synthesis of CH<sub>3</sub>NH<sub>3</sub>SnI<sub>3</sub> perovskite.

## Characterization

To confirm the successful synthesis of CH<sub>3</sub>NH<sub>3</sub>SnI<sub>3</sub> perovskite, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To verify the crystalline structure of the perovskite film.
- UV-Vis Spectroscopy: To determine the optical bandgap of the material.
- Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the film.

- X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and oxidation states.

## Safety Precautions

- Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
- The synthesis should be performed in an inert atmosphere to prevent the rapid degradation of the material and the oxidation of  $\text{Sn}^{2+}$ .<sup>[1]</sup>

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